4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride is a chemical compound classified as a pyrrolidine derivative. It features a phenylsulfanyl group attached to the pyrrolidine ring, along with a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various scientific applications. The compound is identified by the International Chemical Identifier (CAS) number 105107-84-4, and its molecular formula is .
The synthesis of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride typically involves several key steps:
The molecular structure of 4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride can be represented as follows:
C1C(CNC1C(=O)O)SC2=CC=CC=C2.Cl
XXNAGGDFBCTLQA-UHFFFAOYSA-N
.The structure features a pyrrolidine ring, a phenylsulfanyl substituent, and a carboxylic acid group, which contribute to its chemical reactivity and potential biological activity.
4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride can undergo various chemical reactions, including:
These reactions allow for the modification of the compound to create derivatives with potentially different properties or activities.
The mechanism of action for 4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfanyl group may enhance binding to active sites on enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, improving binding affinity and specificity .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 259.75 g/mol |
IUPAC Name | 4-phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride |
Appearance | White crystalline solid |
Solubility | Soluble in water |
The compound exhibits typical characteristics of solid organic compounds, including high solubility in polar solvents due to the presence of the carboxylic acid and hydrochloride groups .
4-Phenylsulfanylpyrrolidine-2-carboxylic acid; hydrochloride has diverse applications in scientific research:
This compound's unique structure and properties make it valuable in various fields, highlighting its importance in ongoing chemical research and development efforts.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: